molecular formula C12H23NO3 B2406649 Tert-butyl 3-hydroxyazocane-1-carboxylate CAS No. 194492-04-1

Tert-butyl 3-hydroxyazocane-1-carboxylate

Cat. No. B2406649
CAS RN: 194492-04-1
M. Wt: 229.32
InChI Key: JUOQXDSGRSCNHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “Tert-butyl 3-hydroxyazocane-1-carboxylate”, related compounds such as “tert-Butyl 3-aminoazetidine-1-carboxylate” and “tert-Butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Substituted Piperidines : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for preparing substituted piperidines, is demonstrated, showing the versatility of similar tert-butyl compounds in organic synthesis (Harmsen et al., 2011).
  • Enantiomerically Pure Derivatives : The isolation and characterization of enantiomerically pure (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate using chiral supercritical fluid chromatography highlights the compound's importance in stereochemistry (Carry et al., 2013).
  • Synthesis of Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate : This compound was synthesized and characterized, including its crystal structure, showing the potential of tert-butyl derivatives in forming complex molecules (Sanjeevarayappa et al., 2015).

Biological Evaluation and Chemical Transformations

  • Hydroformylation of tert-Butyl Derivatives : The hydroformylation of tert-butyl derivatives to form important intermediates for the synthesis of amino acid derivatives showcases their role in synthesizing biologically significant compounds (Kollár & Sándor, 1993).
  • Metal-free C3-alkoxycarbonylation : A study on the preparation of quinoxaline-3-carbonyl compounds via oxidation coupling, using tert-butyl carbazate as a reagent, demonstrates the compound's utility in eco-friendly synthetic processes (Xie et al., 2019).
  • Synthesis and Reaction Studies : The synthesis of tert-butyl phenylazocarboxylates and their subsequent reactions, including nucleophilic substitutions and radical reactions, emphasize the compound's role in advanced synthetic organic chemistry (Jasch et al., 2012).

Advanced Synthesis Techniques

  • Synthesis of Dendritic Macromolecules : Research on synthesizing dendrimers with tert-butyl esters highlights the compound's role in creating complex, high-order structures (Pesak et al., 1997).
  • Fluorinated Analogs as Protecting Groups : The preparation of fluorous derivatives of tert-butyl alcohol for protection of carboxylic acids in fluorous synthesis underscores its importance in protecting groups in synthetic chemistry (Pardo et al., 2001).

properties

IUPAC Name

tert-butyl 3-hydroxyazocane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(14)9-13/h10,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOQXDSGRSCNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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